Structural Differentiation: 3-Oxo Carbonyl Defines Ribociclib-Specific Intermediate Identity Versus Non-Oxo Analog
The target compound possesses a carbonyl group at position 3 of the piperazine ring, confirmed by the InChI string which explicitly encodes the C(=O) functionality at ring position 3: 1S/C14H20N4O3/c1-14(2,3)21-13(20)17-6-7-18(12(19)9-17)10-4-5-11(15)16-8-10 . This 3-oxo substituent is absent in the closest commercially available analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), which has the molecular formula C₁₄H₂₂N₄O₂—two fewer oxygen atoms and two additional hydrogen atoms—yielding a molecular weight difference of +14.00 g·mol⁻¹ (292.33 vs 278.35) . The carbonyl oxygen serves as a hydrogen-bond acceptor that modulates both the reactivity of the piperazine nitrogen atoms in downstream Buchwald-Hartwig coupling reactions and the conformational preference of the six-membered ring, directly influencing which CDK4/6 inhibitor scaffold the intermediate can access [1].
| Evidence Dimension | Molecular formula and ring oxidation state (presence/absence of 3-oxo C=O) |
|---|---|
| Target Compound Data | C₁₄H₂₀N₄O₃, MW 292.33 g·mol⁻¹, 3 oxygens (one as ring carbonyl), 20 hydrogens |
| Comparator Or Baseline | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5): C₁₄H₂₂N₄O₂, MW 278.35 g·mol⁻¹, 2 oxygens (no ring carbonyl), 22 hydrogens |
| Quantified Difference | ΔMW = +14.00 g·mol⁻¹; Δ formula = +O, −2H; presence of one C=O hydrogen-bond acceptor (absent in comparator) |
| Conditions | Structural identity confirmed by InChI string (Sigma-Aldrich product page) and molecular formula comparison (LookChem and ChemicalBook databases) |
Why This Matters
The 3-oxo group is not a dispensable structural feature; it constitutes the precise oxidation state required for the Ribociclib synthetic pathway, and procurement of the non-oxo analog will result in a different downstream coupling product incompatible with Ribociclib API specifications.
- [1] WO 2010/020675 A1 (Novartis). Pyrrolopyrimidine Compounds as CDK Inhibitors. Discloses Ribociclib synthetic route employing 3-oxopiperazine intermediates. View Source
